molecular formula C7H11N3 B13093051 N,N,4-trimethylpyridazin-3-amine

N,N,4-trimethylpyridazin-3-amine

Cat. No.: B13093051
M. Wt: 137.18 g/mol
InChI Key: SXFMFJYKCLHJAH-UHFFFAOYSA-N
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Description

N,N,4-trimethylpyridazin-3-amine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N,4-trimethylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-trimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may exert its effects by modulating ion channels or other cellular pathways involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-trimethylpyridazin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can affect the compound’s steric and electronic properties, making it distinct from other pyridazine derivatives.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,N,4-trimethylpyridazin-3-amine

InChI

InChI=1S/C7H11N3/c1-6-4-5-8-9-7(6)10(2)3/h4-5H,1-3H3

InChI Key

SXFMFJYKCLHJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1)N(C)C

Origin of Product

United States

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